Indomethacin-d4 Methyl Ester
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Overview
Description
Indomethacin-d4 Methyl Ester is a deuterium-labeled derivative of Indomethacin. Indomethacin is a potent, non-selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This compound is known for its ability to permeate the blood-brain barrier and is widely used in scientific research for its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-d4 Methyl Ester involves the deuteration of Indomethacin. The ester derivatives of Indomethacin are typically prepared by condensing Indomethacin with an equimolar quantity of an appropriate alcoholic compound in anhydrous dichloromethane in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the compound. The compound is typically stored at low temperatures to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions: Indomethacin-d4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Indomethacin-d4 Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of Indomethacin.
Biology: Employed in studies to investigate the effects of cyclooxygenase inhibition on cellular processes.
Medicine: Used in research to develop new anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of stable isotopes for various applications
Mechanism of Action
Indomethacin-d4 Methyl Ester exerts its effects by inhibiting the cyclooxygenase enzymes, cyclooxygenase-1 and cyclooxygenase-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. The compound also disrupts autophagic flux by interfering with the normal functioning of lysosomes .
Comparison with Similar Compounds
Indomethacin: The parent compound, known for its potent anti-inflammatory and analgesic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor with fewer gastrointestinal side effects.
Diclofenac: Another non-selective cyclooxygenase inhibitor with similar therapeutic effects.
Uniqueness: Indomethacin-d4 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D |
InChI Key |
OKHORWCUMZIORR-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OC)C)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Origin of Product |
United States |
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